molecular formula C7H5FINO2 B6266311 methyl 2-fluoro-3-iodopyridine-4-carboxylate CAS No. 1806310-50-8

methyl 2-fluoro-3-iodopyridine-4-carboxylate

Cat. No. B6266311
CAS RN: 1806310-50-8
M. Wt: 281
InChI Key:
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Description

Methyl 2-fluoro-3-iodopyridine-4-carboxylate (MFI) is a synthetic, halogenated pyridine-based compound. It is a versatile compound with numerous potential applications in the fields of synthetic organic chemistry and medicinal chemistry. MFI has been used as a reagent in the synthesis of various organic compounds, as a catalyst in reactions, and as a building block for drug synthesis. It has also been studied for its potential use in medical applications, such as in the treatment of cancer.

Scientific Research Applications

Methyl 2-fluoro-3-iodopyridine-4-carboxylate has been studied extensively for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In the field of synthetic organic chemistry, methyl 2-fluoro-3-iodopyridine-4-carboxylate has been used as a reagent in the synthesis of various organic compounds, as a catalyst in reactions, and as a building block for drug synthesis. In the field of medicinal chemistry, methyl 2-fluoro-3-iodopyridine-4-carboxylate has been studied for its potential use in medical applications, such as in the treatment of cancer.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-3-iodopyridine-4-carboxylate is not yet fully understood. However, it is believed that methyl 2-fluoro-3-iodopyridine-4-carboxylate acts as a prodrug and is metabolized to an active form that can interact with cellular targets. It is believed that methyl 2-fluoro-3-iodopyridine-4-carboxylate may act as an inhibitor of certain enzymes, such as cytochrome P450s, and may also interact with DNA and RNA.
Biochemical and Physiological Effects
methyl 2-fluoro-3-iodopyridine-4-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and it has also been shown to possess anti-inflammatory, anti-viral, and anti-bacterial properties. In addition, methyl 2-fluoro-3-iodopyridine-4-carboxylate has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-fluoro-3-iodopyridine-4-carboxylate has a number of advantages for use in laboratory experiments. It is a readily available and inexpensive compound, and it is relatively stable and easy to handle. Additionally, it is a versatile compound that can be used in a variety of synthetic organic and medicinal chemistry applications. However, there are some limitations to its use in laboratory experiments. methyl 2-fluoro-3-iodopyridine-4-carboxylate is a halogenated compound and therefore may be toxic if not handled properly. Additionally, it is a relatively new compound and its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of methyl 2-fluoro-3-iodopyridine-4-carboxylate. Further research could be conducted to better understand its mechanism of action and to explore its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. Additionally, further research could be conducted to evaluate the safety and efficacy of methyl 2-fluoro-3-iodopyridine-4-carboxylate in the treatment of various diseases. Finally, further research could be conducted to develop improved methods of synthesis and delivery of methyl 2-fluoro-3-iodopyridine-4-carboxylate.

Synthesis Methods

Methyl 2-fluoro-3-iodopyridine-4-carboxylate can be synthesized through a variety of methods. The most commonly used method involves the reaction of 2-fluoro-3-iodopyridine-4-carboxylic acid with dimethyl sulfate in the presence of an acid catalyst. This reaction results in the formation of a sulfonium salt, which can then be hydrolyzed to yield methyl 2-fluoro-3-iodopyridine-4-carboxylate. Other methods of synthesizing methyl 2-fluoro-3-iodopyridine-4-carboxylate include the reaction of 2-fluoro-3-iodopyridine-4-carboxylic acid with dimethylformamide, or the reaction of 2-fluoro-3-iodopyridine-4-carboxylic acid with dimethyl sulfoxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-fluoro-3-iodopyridine-4-carboxylate involves the introduction of a fluoro group and an iodine group onto a pyridine ring, followed by the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-bromo-3-fluoropyridine", "sodium iodide", "copper(I) iodide", "trimethylsilyl chloride", "methyl magnesium bromide", "carbon dioxide", "methanol", "triethylamine", "acetic anhydride", "potassium carbonate" ], "Reaction": [ "Step 1: 2-bromo-3-fluoropyridine is treated with sodium iodide and copper(I) iodide in the presence of trimethylsilyl chloride to yield 2-fluoro-3-iodopyridine.", "Step 2: 2-fluoro-3-iodopyridine is reacted with methyl magnesium bromide to introduce the methyl group, yielding methyl 2-fluoro-3-iodopyridine.", "Step 3: Methyl 2-fluoro-3-iodopyridine is then treated with carbon dioxide in the presence of triethylamine to introduce the carboxylic acid group, yielding methyl 2-fluoro-3-iodopyridine-4-carboxylic acid.", "Step 4: Methyl 2-fluoro-3-iodopyridine-4-carboxylic acid is esterified with methanol in the presence of acetic anhydride and potassium carbonate to yield methyl 2-fluoro-3-iodopyridine-4-carboxylate." ] }

CAS RN

1806310-50-8

Molecular Formula

C7H5FINO2

Molecular Weight

281

Purity

95

Origin of Product

United States

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